molecular formula C8H7N3O B13097859 2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 1956324-02-9

2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B13097859
CAS No.: 1956324-02-9
M. Wt: 161.16 g/mol
InChI Key: DXFPCNZEFKRKKW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery due to its biological activities. In biology and medicine, it is studied for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Additionally, it has applications in the development of organic materials and natural products .

Mechanism of Action

The mechanism of action of 2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in various cellular processes. The exact molecular targets and pathways involved in its action are still under investigation, but its ability to modulate kinase activity suggests its potential in treating diseases related to abnormal kinase function .

Comparison with Similar Compounds

2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared with other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 6H-pyrrolo[3,4-b]pyrazine. While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, show more activity on kinase inhibition . This highlights the uniqueness of this compound in targeting kinase-related pathways.

Properties

CAS No.

1956324-02-9

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-5-2-9-8-7(11-5)6(4-12)3-10-8/h2-4H,1H3,(H,9,10)

InChI Key

DXFPCNZEFKRKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=CN2)C=O

Origin of Product

United States

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